![molecular formula C41H43O2P B12887341 1-[4-[4-(2-dicyclohexylphosphorylphenyl)phenyl]phenyl]-8-methoxynaphthalene](/img/structure/B12887341.png)
1-[4-[4-(2-dicyclohexylphosphorylphenyl)phenyl]phenyl]-8-methoxynaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-[4-(2-dicyclohexylphosphorylphenyl)phenyl]phenyl]-8-methoxynaphthalene is a complex organic compound known for its unique structural properties. This compound is characterized by a naphthalene core substituted with a methoxy group and a phenyl ring, which is further substituted with a dicyclohexylphosphoryl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[4-(2-dicyclohexylphosphorylphenyl)phenyl]phenyl]-8-methoxynaphthalene typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as column chromatography or recrystallization to ensure high purity.
化学反应分析
Types of Reactions
1-[4-[4-(2-dicyclohexylphosphorylphenyl)phenyl]phenyl]-8-methoxynaphthalene can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The dicyclohexylphosphoryl group can be reduced to a phosphine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride (AlCl3), and an electrophile like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 1-[4-[4-(2-dicyclohexylphosphorylphenyl)phenyl]phenyl]-8-hydroxynaphthalene.
Reduction: Formation of 1-[4-[4-(2-dicyclohexylphosphinophenyl)phenyl]phenyl]-8-methoxynaphthalene.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
1-[4-[4-(2-dicyclohexylphosphorylphenyl)phenyl]phenyl]-8-methoxynaphthalene has several applications in scientific research:
作用机制
The mechanism of action of 1-[4-[4-(2-dicyclohexylphosphorylphenyl)phenyl]phenyl]-8-methoxynaphthalene involves its interaction with specific molecular targets and pathways. For instance, as a ligand in coordination chemistry, it can form stable complexes with metal ions, facilitating various catalytic processes . In biological systems, its fluorescent properties enable it to bind to specific cellular components, allowing for imaging and diagnostic applications .
相似化合物的比较
Similar Compounds
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl: Another phosphine ligand used in catalysis.
Tris(4-(1-phenyl-1H-benzo[d]imidazole)phenyl)phosphine oxide: Used in organic electronics.
2,3-Bis(4-(phenyl(4-(1,2,2-triphenylvinyl)phenyl)amino)phenyl)fumaronitrile: A compound with aggregation-induced emission properties.
Uniqueness
1-[4-[4-(2-dicyclohexylphosphorylphenyl)phenyl]phenyl]-8-methoxynaphthalene is unique due to its combination of a naphthalene core, a methoxy group, and a dicyclohexylphosphoryl group. This unique structure imparts distinct chemical reactivity and physical properties, making it valuable in various research and industrial applications.
属性
分子式 |
C41H43O2P |
|---|---|
分子量 |
598.8 g/mol |
IUPAC 名称 |
1-[4-[4-(2-dicyclohexylphosphorylphenyl)phenyl]phenyl]-8-methoxynaphthalene |
InChI |
InChI=1S/C41H43O2P/c1-43-39-20-11-13-34-12-10-19-38(41(34)39)33-28-24-31(25-29-33)30-22-26-32(27-23-30)37-18-8-9-21-40(37)44(42,35-14-4-2-5-15-35)36-16-6-3-7-17-36/h8-13,18-29,35-36H,2-7,14-17H2,1H3 |
InChI 键 |
ULXLXGDGBDTZDG-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC2=C1C(=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=CC=C5P(=O)(C6CCCCC6)C7CCCCC7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



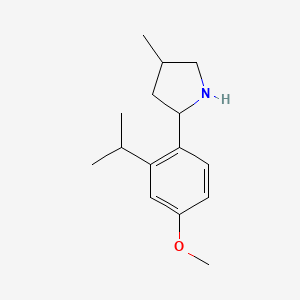
![4-[(4-Bromo-1-methoxynaphthalene-2-carbonyl)amino]butanoic acid](/img/structure/B12887273.png)

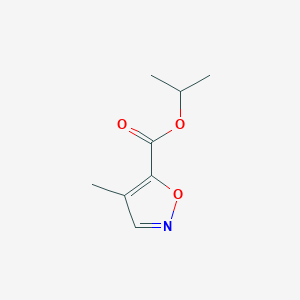
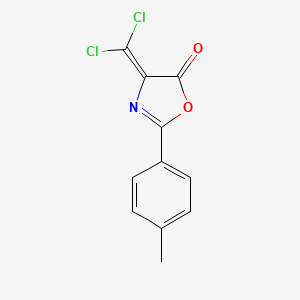
![7,8-Dibromo-1,2,3,4,6-pentachlorodibenzo[b,d]furan](/img/structure/B12887289.png)


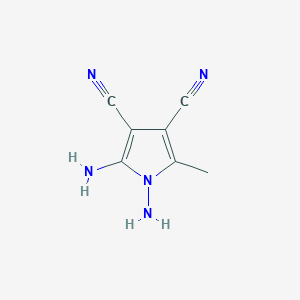
![Butanoic acid, 4-[(1-methyl-1H-pyrazol-3-yl)amino]-4-oxo-](/img/structure/B12887306.png)
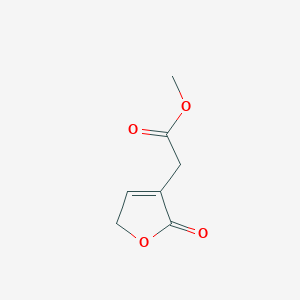
![Benzenesulfonamide, 4-[[1-(2-furanyl)ethylidene]amino]-N-2-thiazolyl-](/img/structure/B12887337.png)

